![molecular formula C19H14N4OS B12342263 1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B12342263.png)
1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with ethan-1-one derivatives under reflux conditions in the presence of a base such as sodium hydroxide . The reaction is often carried out in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. For instance, compounds similar to 1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one have shown cytotoxic effects against several cancer cell lines, including:
Cancer Type | Cell Line | Effect |
---|---|---|
Non-small cell lung cancer | A549 | Induces apoptosis |
Melanoma | A375 | Inhibits proliferation |
Leukemia | HL60 | Cytotoxicity observed |
Renal cancer | 786-O | Significant growth inhibition |
The mechanism of action often involves the inhibition of specific enzymes or signaling pathways related to tumor progression.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research suggests that related pyrazolo[3,4-d]pyrimidine derivatives exhibit significant activity against various pathogens:
Pathogen Type | Microorganism | Activity |
---|---|---|
Bacterial | Escherichia coli | Moderate to high inhibition |
Fungal | Candida albicans | Effective against resistant strains |
Amoebic | Entamoeba histolytica | Outperforms traditional treatments |
These findings highlight the potential of this compound as an alternative treatment option in infectious diseases.
Anti-inflammatory Effects
The structural characteristics of this compound may contribute to its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
Inflammatory Marker | Effect of Compound |
---|---|
TNF-alpha | Inhibition observed |
IL-6 | Reduced levels |
COX enzymes | Significant inhibition |
These effects suggest potential applications in treating inflammatory diseases such as arthritis and other chronic conditions.
Biochemical Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in tumor progression or inflammatory processes.
Modulation of Signaling Pathways: It could influence key signaling pathways related to cell proliferation and apoptosis.
Electrostatic Interactions: Molecular electrostatic potential analysis indicates that the electronic structure facilitates interactions with biological macromolecules.
Case Studies and Research Findings
Recent studies have focused on the synthesis and functionalization of pyrazolo[3,4-d]pyrimidine derivatives. For example:
- A study demonstrated that derivatives could effectively inhibit FLT3 kinase activity, showing promise as targeted cancer therapies.
- Another research highlighted the antimicrobial efficacy against multi-drug resistant strains of bacteria, emphasizing the compound's potential in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also act as kinase inhibitors but may have different selectivity profiles.
Uniqueness
1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .
Biological Activity
1-Phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and kinase inhibition. This article delves into the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure
The structure of this compound can be represented as follows:
Anticancer Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds related to the pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit various kinases involved in cancer progression. A study reported that certain derivatives inhibited Src kinase with IC50 values ranging from 0.5 to 5 µM, indicating their potential as anticancer agents .
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound ID | Kinase Target | IC50 (µM) |
---|---|---|
6e | Src | 0.5 |
10c | Src | 2.0 |
12a | p70S6K | 3.5 |
The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of protein kinases that regulate cell proliferation and survival. For example, the inhibition of Src kinase leads to cell cycle arrest and apoptosis in cancer cells . This is particularly relevant for breast cancer (MCF7) and colon cancer (HCT116) cell lines.
Study on Kinase Inhibition
A comprehensive study evaluated the biological activity of a series of pyrazolo[3,4-d]pyrimidine derivatives against various kinases. The findings suggested that modifications on the pyrazolo ring significantly influenced their inhibitory potency. The study concluded that specific substitutions at the phenyl group enhanced the anticancer activity .
Clinical Implications
Another case study focused on the therapeutic potential of these compounds in treating inflammatory diseases and cancers. The results indicated that compounds with a similar structural motif showed promise in clinical settings for managing conditions such as rheumatoid arthritis and certain types of leukemia .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target kinases. These studies revealed favorable interactions with active site residues, suggesting strong binding capabilities that correlate with observed biological activities .
Properties
Molecular Formula |
C19H14N4OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-phenyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C19H14N4OS/c24-17(14-7-3-1-4-8-14)12-25-19-16-11-22-23(18(16)20-13-21-19)15-9-5-2-6-10-15/h1-11,13H,12H2 |
InChI Key |
YQJKPWAVMBHXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.